molecular formula C8H9FN2 B11724754 (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine

(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine

Cat. No.: B11724754
M. Wt: 152.17 g/mol
InChI Key: GMIIRRQEKZETJF-WDZFZDKYSA-N
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Description

(1E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine (CAS: 1450908-96-9) is a fluorinated aromatic hydrazone with a molecular formula of C 8 H 9 FN 2 and a molecular weight of 152.17 g/mol . This compound is part of a class of aromatic acylhydrazones that are recognized as versatile scaffolds in medicinal chemistry for developing new bioactive agents . Researchers value this structural motif for its potential in multiple therapeutic areas. A key research application for hydrazone derivatives is in neurological disease research . Structurally similar hydrazine-bis-acetamide compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical therapeutic targets for managing symptoms of Alzheimer's disease (AD) . Some derivatives have been shown to interact with both the catalytic and peripheral anionic sites of these enzymes, which may contribute to greater efficacy . Furthermore, aromatic acylhydrazones have shown significant promise in antifungal research . Compounds based on a salicylaldehyde-hydrazone moiety have been investigated as next-generation antifungal agents that inhibit the synthesis of fungal sphingolipid glucosylceramide (GlcCer)—a promising new target for drug discovery . These inhibitors have exhibited excellent fungicidal activity and high selectivity indices against pathogenic fungi such as C. neoformans . This product is intended for research purposes as a chemical building block or reference standard in these and other investigative areas. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]methanamine

InChI

InChI=1S/C8H9FN2/c1-10-11-6-7-4-2-3-5-8(7)9/h2-6,10H,1H3/b11-6-

InChI Key

GMIIRRQEKZETJF-WDZFZDKYSA-N

Isomeric SMILES

CN/N=C\C1=CC=CC=C1F

Canonical SMILES

CNN=CC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation processes to form heterocyclic systems. Key examples include:

Pyrazole Formation
Reaction with β-ketoesters under acidic conditions yields substituted pyrazoles. For example:

text
(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine + ethyl 3-oxobutanoate → 5-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate

This reaction proceeds via cyclocondensation, with yields reaching 78–86% under optimized conditions (n-BuOH, HCl catalysis) .

Comparison of Pyrazole Derivatives

Substituent (R)Reaction ConditionsYield (%)
-CF₃Reflux in EtOH58–84
-Phn-BuOH/HCl45–86
-ClMeCN/HCl79–83
Data adapted from polyfluoroalkyl hydrazone studies .

Nucleophilic Additions

The hydrazine moiety acts as a nucleophile in reactions with electrophilic agents:

Acyl Chloride Reactions
Treatment with acetyl chloride forms acetylated derivatives:

text
This compound + ClCOCH₃ → N-acetylated hydrazone

This reaction is quantitative in anhydrous dichloromethane at 0°C .

Carbonyl Compound Interactions
The compound reacts with aldehydes to form bis-hydrazones. For instance:

text
2 Equiv. This compound + terephthalaldehyde → Bis-[(2-fluorophenyl)methylidene]terephthalohydrazine

Yields reach 62–74% in methanol with acetic acid catalysis .

Cyclization Reactions

Self-Condensation
Under reflux in n-BuOH with HCl, the compound undergoes dimerization:

text
2 Equiv. This compound → 3,5-bis(2-fluorophenyl)-1-methylpyrazole

This reaction completes in 9 hours with 52% yield .

Heterocyclic Ring Formation
Reaction with CS₂ in basic media produces 1,3,4-thiadiazoles:

text
This compound + CS₂ → 5-(2-fluorophenyl)-2-methyl-1,3,4-thiadiazole

Yields depend on the base used:

  • NaOH: 68%

  • KOH: 72%

  • Et₃N: 55%
    Mechanistic studies show thiocarbazate intermediate formation .

Metal Complexation

The compound acts as a bidentate ligand for transition metals:

Copper(II) Complexes
Reaction with CuCl₂·2H₂O in ethanol forms square-planar complexes:

text
[Cu(L)₂Cl₂] where L = this compound

Stability constants (log β): 8.2–9.1 (pH 7.4) .

Antimicrobial Activity of Complexes

Metal IonMIC (µM) vs S. aureusMIC (µM) vs E. coli
Cu²⁺20–4040–70
Ni²⁺30–5050–80
Data correlate with ligand-to-metal charge transfer efficiency .

Oxidation and Reduction

Oxidation
Treatment with H₂O₂ in acetic acid yields the corresponding diazene:

text
This compound → Diazene oxide

Reaction proceeds via a radical mechanism (EPR-confirmed) .

Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the C=N bond:

text
This compound → 1-(2-fluorophenyl)ethylamine

Selectivity exceeds 90% at 50 psi H₂ .

Acid/Base Behavior

pKa values determined by potentiometric titration:

  • Hydrazine NH: 3.1 ± 0.2

  • Fluorophenyl ring: 10.4 ± 0.3
    Protonation occurs preferentially at the hydrazine nitrogen, stabilizing the conjugate acid through resonance with the fluorophenyl group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine is C9H10FN3C_9H_{10}FN_3. Its structure includes a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of the fluorophenyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of hydrazine compounds can effectively inhibit the growth of various bacterial strains, including multi-drug resistant pathogens.

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Hydrazine derivatives are known to interact with cellular pathways involved in cancer progression.

  • Cytotoxicity Assays : In vitro studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29) and leukemic cells (Jurkat T cells). The presence of electron-donating groups significantly increases cytotoxicity .

Antimicrobial Evaluation

In a study evaluating antimicrobial activity, derivatives of hydrazines were tested against biofilm-forming bacteria. The results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy .

Cytotoxicity Assays

Another significant study assessed the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that compounds with similar structures exhibited significant growth inhibition, supporting the potential application of this compound in cancer therapy .

Data Tables

Activity TypeTarget Pathogen/Cell LineMIC (µM)Notes
AntimicrobialStaphylococcus aureus20 - 40Effective against resistant strains
AntimicrobialEscherichia coli40 - 70Lower activity compared to controls
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The methylhydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Geometric Features

Hydrazones with aromatic substituents exhibit planar geometries due to conjugation across the C=N bond. Key comparisons include:

Compound Substituents Geometry Key Observations References
(1E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine 2-Fluorophenyl, methylhydrazine Planar (inferred) Fluorine's ortho position may induce steric hindrance, affecting packing. -
(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine (AYUSOD) 4-Chlorophenyl, phenylhydrazine Planar Dihedral angles near 172.3° between aryl and hydrazine groups; minimal deviation from planarity.
(E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide 4-Chloro-3-nitrobenzylidene, acetohydrazide Partially planar Meta-nitro group twisted ~48° from plane, disrupting conjugation.

Electronic and Steric Effects

Substituents on the phenyl ring and hydrazine backbone influence electronic distribution and steric interactions:

  • Fluorine vs. This could increase reactivity in nucleophilic additions or metal coordination .
  • Methylhydrazine vs. Phenylhydrazine : The methyl group in the target compound reduces steric bulk compared to phenyl analogs (e.g., AYUSOD), possibly improving solubility or interaction with biological targets .

Coordination Chemistry

Hydrazones often act as ligands for metal ions. Comparisons with similar compounds:

Compound Donor Atoms Metal Complexes Formed Key Applications References
Target Compound N, N (from hydrazine) Not reported (inferred: potential for CuII, NiII) Hypothetical use in catalysis or biomedicine. -
N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide (H2L-1) N, N, S CoII, CuII, ZnII Forms five-membered chelates; antifungal activity.
4-Chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide N, O Organotin complexes Anti-cancer drug candidates.

Key Insight: The target compound’s lack of additional donor atoms (e.g., S or O) may limit its metal coordination versatility compared to benzimidazole- or morpholine-containing analogs .

Physical Properties

Substituents influence melting points, solubility, and stability:

  • Methyl vs. Phenyl Hydrazine : The methyl group likely lowers molecular weight (MW ≈ 180 g/mol) compared to phenyl analogs (MW ≈ 250 g/mol), improving aqueous solubility .

Biological Activity

The compound (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine, also known as a hydrazone derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazone linkage which is known to confer various biological properties. The presence of a fluorinated aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Hydrazones often act as enzyme inhibitors by binding to active sites or allosteric sites, thereby modulating enzymatic activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that govern cellular responses.
  • Antioxidant Activity : Some hydrazone derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AntifungalExhibits antifungal activity against Candida neoformans, showing significant efficacy in vitro.
AntitumorDemonstrates cytotoxic effects on various cancer cell lines, with potential for further development as an anticancer agent.
AntioxidantScavenges free radicals, contributing to reduced oxidative stress in vitro.
AnalgesicShows potential analgesic effects in animal models.

Case Studies

  • Antifungal Activity
    A study evaluated the antifungal properties of hydrazone derivatives similar to this compound against Candida neoformans. The results demonstrated a dose-dependent inhibition of fungal growth, highlighting the compound's potential as a therapeutic agent for fungal infections .
  • Antitumor Efficacy
    Research involving various hydrazone derivatives indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, including leukemia and melanoma. The compound's mechanism involved inducing apoptosis through mitochondrial pathway activation .
  • Analgesic Properties
    In preclinical trials, the compound was tested for analgesic activity using standard pain models in rodents. Results indicated that it significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies .

Q & A

Basic Research Questions

Q. How can the crystal structure of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine be determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction (e.g., SADABS) is critical for accuracy .
  • Structure Solution : Direct methods (via SHELXS or SHELXD) for initial phase determination .
  • Refinement : Full-matrix least-squares refinement using SHELXL, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically (riding model) .
  • Validation : Check R-factors (e.g., R1 < 0.05 for high-quality data) and residual electron density peaks .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : The compound can be synthesized via:

  • Hydrazone Formation : React 2-fluorobenzaldehyde with 2-methylhydrazine in ethanol under reflux. Acid catalysis (e.g., acetic acid) accelerates imine bond formation .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals. Monitor reaction progress via TLC or NMR to avoid side products (e.g., decomposition to hydrazines) .
  • Characterization : Confirm E-configuration via NOESY NMR or X-ray crystallography .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Fluorine enhances the electrophilicity of the imine (C=N) group, favoring coordination with soft metal ions (e.g., Cu²⁺, Ni²⁺). Study via UV-Vis titration or cyclic voltammetry to assess ligand-metal charge transfer .
  • Steric Considerations : The ortho-fluorine substituent may restrict planarity, reducing chelation efficiency. Compare with non-fluorinated analogs using X-ray structures or DFT calculations .
  • Application : Design metal complexes for catalysis (e.g., oxidation reactions) by tuning ligand electronics .

Q. What strategies resolve contradictions in crystallographic data for hydrazine derivatives?

  • Methodological Answer :

  • Disorder Handling : For disordered atoms (e.g., solvent molecules), use PART instructions in SHELXL to refine occupancy .
  • Twinned Data : Apply twin-law matrices (e.g., HKLF 5 format) in SHELXL for non-merohedral twinning .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and avoid overfitting .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • DNA/BSA Binding : Use fluorescence quenching assays (e.g., ethidium bromide displacement) and Stern-Volmer analysis to quantify binding constants .
  • Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., E. coli, C. albicans) and compare with control ligands .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Correlate activity with electronic properties (Hammett σ values) .

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